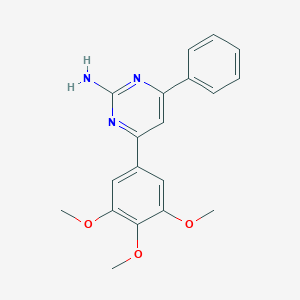
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-Chloro-6-methoxy-2-pyrimidinamine, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C10H10ClN3O2 and a molecular weight of 247.66 g/mol. It is a colorless solid with a melting point of 205-207 °C. 4-Chloro-6-methoxy-2-pyrimidinamine has been studied for its potential use in a variety of fields, including synthetic organic chemistry, drug discovery, and medical research.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine are not yet fully understood. However, it has been studied for its potential use in the treatment of inflammation, pain, and cancer. Additionally, it has been studied for its potential use in the treatment of allergies, asthma, and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been shown to be relatively stable in a variety of solvents and can be stored at room temperature. The main limitation of using 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine in laboratory experiments is its low solubility in aqueous solutions.
Direcciones Futuras
The future directions for 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine research include further investigation of its mechanism of action and its potential use in the treatment of inflammation, pain, and cancer. Additionally, further research is needed to explore its potential use in the synthesis of other compounds, such as 4-chloro-6-methoxy-2-pyrimidine and 4-chloro-6-methoxy-2-pyrimidinone. Additionally, further research is needed to explore its potential use in the treatment of allergies, asthma, and other conditions. Finally, further research is needed to explore its potential use in the synthesis of other heterocyclic compounds, such as 4-chloro-6-methoxy-2-pyrimidinol.
Métodos De Síntesis
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine can be synthesized through the reaction of 4-chlorophenylmagnesium bromide and 3,4-dimethoxyphenyl isocyanate, followed by hydrolysis of the intermediate product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78 °C. The reaction is typically completed in 1-2 hours, and the yield of the product is typically in the range of 80-90%.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amineethoxy-2-pyrimidinamine has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of other compounds, such as 4-chloro-6-methoxy-2-pyrimidine, which is a potential anti-cancer drug. Additionally, it has been studied for its potential use in the synthesis of other heterocyclic compounds, such as 4-chloro-6-methoxy-2-pyrimidinone and 4-chloro-6-methoxy-2-pyrimidinol.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSVHDNVNLIVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)


